molecular formula C9H12ClNO2 B1527778 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride CAS No. 42383-05-1

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Cat. No. B1527778
CAS RN: 42383-05-1
M. Wt: 201.65 g/mol
InChI Key: PJDXJVFXKIXEGW-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride, also known as 4-Aminomethylphenylacetic acid hydrochloride, is a chemical compound with the molecular formula C9H12ClNO2 . It has a molecular weight of 201.65 .


Molecular Structure Analysis

The molecular structure of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 201.05600 .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white crystalline powder . It has a melting point of 232-234°C . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

  • A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, highlighting the pathways through which the compound is processed in biological systems. This research is crucial for understanding the drug's pharmacokinetics and potential toxicological profiles (Kanamori et al., 2002).

Synthesis and Characterization of Novel Compounds

  • The synthesis and characterization of transition metal complexes with a novel amino acid bearing Schiff base ligand demonstrated antioxidant properties and selective xanthine oxidase inhibitory activities. Such studies are fundamental in developing new therapeutic agents (Ikram et al., 2015).
  • Research on the electrochemical properties of poly orthoaminophenol films in the presence of derivatives of phenylglycine offers insights into potential applications in supercapacitors, contributing to advancements in energy storage technologies (Kowsari et al., 2019).

Biological and Chemical Interactions

  • Studies on triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provided detailed insights into the compounds' crystal structures and suggested potential applications in materials science and catalysis (Baul et al., 2002).

Antimicrobial and Anticancer Activities

  • The investigation into the antimicrobial and anticancer activities of sodium, potassium, and lithium complexes of phenanthroline and diclofenac highlighted the potential therapeutic applications of these complexes, demonstrating the continuous search for new, effective treatments (Shah et al., 2019).

Safety And Hazards

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be flushed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDXJVFXKIXEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696084
Record name [4-(Aminomethyl)phenyl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

CAS RN

42383-05-1
Record name [4-(Aminomethyl)phenyl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42383-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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